molecular formula C33H34N6O6 B585436 Candesartan Cilexetil-d11 CAS No. 1261393-19-4

Candesartan Cilexetil-d11

Cat. No. B585436
M. Wt: 621.738
InChI Key: GHOSNRCGJFBJIB-XLHVCENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

The synthesis of Candesartan Cilexetil involves the preparation of the key intermediate: methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate . The process also involves the formation of particles in the nanorange lower than 300 nm .


Molecular Structure Analysis

Candesartan Cilexetil has a molecular formula of C33H34N6O6 . It has a complex structure with multiple functional groups, including a benzimidazole ring and a tetrazole ring .


Chemical Reactions Analysis

Candesartan Cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The forced degradation studies of Candesartan Cilexetil have shown improved dissolution indicating instant formation of nanocrystals along with amorphization .


Physical And Chemical Properties Analysis

Candesartan Cilexetil has a density of 1.4±0.1 g/cm3, a boiling point of 843.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has a molar refractivity of 165.5±0.5 cm3 and a polar surface area of 143 Å2 .

Scientific Research Applications

Cardiovascular Disease Management

Candesartan Cilexetil, an angiotensin II receptor antagonist, has shown potential in cardiovascular disease management. Studies have explored its effects on stem cell mobilization, cytogenetic, and cytokinetic parameters in vitro, suggesting its use in developing new therapies for cardiovascular diseases. For instance, the combination of Candesartan Cilexetil with antioxidants like resveratrol has been investigated for its ability to increase the formation of CD117+ stem cells, indicating a potential for enhancing cardiac repair mechanisms while minimizing cytotoxic effects (Beliayeva & Garmanchuk, 2019).

Drug Delivery Systems

Research has also focused on improving the solubility and bioavailability of Candesartan Cilexetil through innovative drug delivery systems. Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and solid lipid nanoparticles (SLNs) have been developed to enhance its oral bioavailability. These systems aim to overcome the challenges associated with the drug's low solubility, providing a more efficient mechanism for drug delivery and absorption (Singh & Sharma, 2022; Dudhipala & Veerabrahma, 2016).

Molecular and Cellular Mechanisms

Further studies have elucidated the molecular and cellular mechanisms through which Candesartan Cilexetil exerts its effects, including its interaction with the renin-angiotensin system (RAS) and its impact on endoplasmic reticulum stress and apoptosis. For instance, research on cardiac myosin-induced cardiotoxicity suggests that Candesartan Cilexetil can reduce myocardial damage through the ACE2-Ang (1-7)-mas axis, highlighting its role in modulating cellular stress pathways and apoptosis in dilated cardiomyopathy (Arumugam et al., 2012).

Analytical and Spectroscopic Methods

The development of analytical and spectroscopic methods for the analysis of Candesartan Cilexetil has also been a focus of research. These methods are essential for the quality control and pharmacodynamic studies of the drug, ensuring its effectiveness and safety in pharmaceutical formulations (Chauhan et al., 2016).

Safety And Hazards

Candesartan Cilexetil may cause side effects such as dizziness, tiredness, or lightheadedness as your body adjusts to the medication . It may also cause serious kidney problems or make them worse . In case of an overdose, it can cause low blood pressure and dizziness .

Future Directions

Candesartan Cilexetil is being studied for its potential use in treating conditions such as stroke, migraine, atrial fibrillation, hypertrophy obstructive or nonobstructive cardiomyopathy, and diabetic or non-diabetic renal diseases . The future of Candesartan Cilexetil lies in its potential to treat a wider range of conditions beyond hypertension and heart failure.

properties

IUPAC Name

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-XLHVCENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49849589

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.